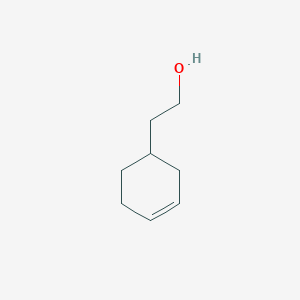

2-(3-Cyclohexenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-3-en-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELLSOCIMJMONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939584 | |

| Record name | 2-(Cyclohex-3-en-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-10-3 | |

| Record name | 3-Cyclohexene-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18240-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Cyclohexenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Cyclohex-3-en-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-cyclohexenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Cyclohexenyl Ethanol

Chemo-Selective Synthesis Routes

Chemo-selective synthesis is crucial for efficiently producing complex molecules like 2-(3-Cyclohexenyl)ethanol by ensuring that chemical reactions occur at a specific functional group in the presence of other, similarly reactive groups. Advanced synthetic routes leverage highly selective reagents and catalysts to achieve high yields and purity of the target compound.

Reductive Strategies for Cyclohexenyl Alcohols

Reductive strategies are a cornerstone for the synthesis of alcohols. These methods typically involve the conversion of a carbonyl group, such as an aldehyde, ketone, or ester, into a hydroxyl group. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the carbonyl without affecting the double bond within the cyclohexene (B86901) ring.

A direct and common pathway to synthesize this compound involves the reduction of a corresponding carbonyl precursor. Suitable precursors include 3-cyclohexeneacetic acid or its ester derivatives (e.g., ethyl 3-cyclohexeneacetate). The reduction of these carbonyl compounds transforms the carboxyl or ester group into a primary alcohol functional group. libretexts.orgmasterorganicchemistry.com The key challenge in this approach is the preservation of the C=C double bond in the cyclohexene ring, which can also be susceptible to reduction under certain conditions. The selection of a chemo-selective reducing agent is therefore paramount. Aldehydes are also viable precursors; for example, 3-cyclohexeneacetaldehyde can be reduced to the target alcohol.

Table 1: Reduction of Carbonyl Precursors

| Precursor | Reducing Agent | Solvent | Product |

| 3-Cyclohexeneacetic acid | LiAlH₄ | Diethyl ether, THF | This compound |

| Ethyl 3-cyclohexeneacetate | LiAlH₄ | Diethyl ether, THF | This compound |

| 3-Cyclohexeneacetaldehyde | NaBH₄ | Ethanol (B145695), Methanol (B129727) | This compound |

Hydride-based reagents are the most common tools for the reduction of carbonyl compounds. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl functional groups, including carboxylic acids and esters, to primary alcohols. byjus.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions are typically conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comic.ac.uk While effective, its strength requires careful control to avoid unwanted side reactions.

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. organicchemistrydata.orgmoriroku.co.jp It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comorganicchemistrydata.org This selectivity makes NaBH₄ particularly useful for reducing a precursor like 3-cyclohexeneacetaldehyde to this compound in the presence of other, less reactive functional groups. tandfonline.comchegg.com The reaction is typically performed in protic solvents such as methanol or ethanol. libretexts.org

Table 2: Hydride-Based Reduction Conditions

| Precursor | Reagent | Solvent | Key Features |

| Ethyl 3-cyclohexeneacetate | LiAlH₄ | Tetrahydrofuran (THF) | Strong, non-selective reduction of esters to primary alcohols. masterorganicchemistry.com |

| 3-Cyclohexeneacetaldehyde | NaBH₄ | Ethanol | Mild, selective reduction of aldehydes; safe for use in protic solvents. masterorganicchemistry.com |

Cycloaddition and Ring-Forming Reactions

Cycloaddition reactions provide a powerful means of constructing the cyclohexene ring system from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly efficient method for forming six-membered rings with good control over regioselectivity and stereoselectivity. nih.gov For the synthesis of a precursor to this compound, 3-cyclohexene-1-carboxaldehyde (B93240) can be formed through the Diels-Alder reaction of 1,3-butadiene (B125203) (the diene) and acrolein (the dienophile). lookchem.com This aldehyde can then be subjected to a chain extension reaction followed by reduction to yield the target alcohol.

Modern synthetic chemistry has seen the development of catalytic annulation strategies for ring construction. Iridium-catalyzed (5+1) annulation represents an advanced method for synthesizing substituted cyclohexene and cyclohexane (B81311) rings. nih.govacs.org This methodology typically involves the reaction of a 1,5-diol with a ketone, mediated by an iridium catalyst. acs.org The process operates through a "hydrogen borrowing" mechanism, where the catalyst temporarily removes hydrogen from an alcohol to generate a carbonyl compound in situ, which then participates in carbon-carbon bond formation. nih.govacs.org

An atom-economical approach using an iridium(I) catalyst can selectively produce acyl-cyclohexene products from 1,5-diols. nih.gov The mechanism is initiated by the acceptorless dehydrogenation of the diol, followed by a cascade of reactions including a novel nih.govuantwerpen.be-hydride shift to form the cyclohexene ring. nih.gov While not a direct route to this compound, this strategy allows for the construction of highly functionalized cyclohexene cores that can be subsequently modified.

Table 3: Iridium-Catalyzed Annulation for Cyclohexene Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 1,5-Diol | Methyl Ketone | [Ir(cod)Cl]₂, CataCXium A, KOH | Acyl-Cyclohexene |

Olefin Functionalization Approaches

Another synthetic viewpoint involves starting with a pre-existing cyclohexene ring and introducing the two-carbon ethanol side chain. This approach relies on the selective functionalization of the olefin's C-H or C=C bonds.

One-pot tandem catalysis offers a route to convert olefins directly into alcohols. For instance, a hydrohydroxymethylation reaction, which combines hydroformylation and subsequent hydrogenation, can transform an alkene into a primary alcohol with an additional carbon atom. researchgate.net Ruthenium-catalyzed systems have been shown to convert both terminal and internal olefins into linear alcohols with high regioselectivity. researchgate.net While application to cyclohexene typically yields cyclohexylmethanol (the saturated analogue), this strategy demonstrates the potential for direct olefin-to-alcohol conversion. researchgate.net

Another method is indirect hydration, which involves a two-step process of esterification of the olefin followed by hydrolysis of the resulting ester to produce an alcohol. jxnutaolab.com This has been demonstrated for the conversion of cyclohexene to cyclohexanol (B46403) using superacidic catalysts. jxnutaolab.com Adapting such a strategy to introduce a two-carbon alcohol chain onto a cyclohexene ring would require more complex, multi-step functionalization pathways.

Stereoselective and Enantioselective Synthesis of this compound and Analogues

Achieving control over the three-dimensional arrangement of atoms is a critical goal in modern organic synthesis. For cyclohexenyl alcohols, this involves the selective formation of specific stereoisomers (enantiomers and diastereomers).

The enantioselective synthesis of chiral alcohols is frequently accomplished using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral ketone or alkene. A variety of sophisticated catalyst systems have been developed for reactions involving cyclohexenyl and related cyclic alcohols.

Ruthenium-based catalysts, combined with chiral ligands, are effective for the asymmetric hydrogenation of ketones to produce nonracemic chiral alcohols. google.com One such system employs a nonracemic, nonatropisomeric chiral diphosphine ligand in conjunction with an achiral diamine ligand and a base. google.com Another approach utilizes dual catalytic systems, such as a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a chiral phosphoric acid. nih.gov Specifically, a β-cyclohexyl substituted double axially chiral phosphoric acid derived from BINOL backbones has been shown to provide high enantioselectivity in the synthesis of chiral pyrrolidines from an achiral amino allyl alcohol, a transformation that highlights the potential of such catalysts for complex cyclization reactions. nih.gov

Furthermore, chiral recyclable catalysts, including amino acid amide-based chiral ionic liquids, have been used for the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols with good enantiomeric excess (ee) and yields. rsc.org These catalysts offer the advantage of being recoverable and reusable, which is beneficial for sustainable processes. rsc.org

| Catalyst System | Ligand/Chiral Source | Application | Reference |

| Ruthenium Complex | Nonracemic nonatropisomeric chiral diphosphine | Asymmetric hydrogenation of ketones | google.com |

| Palladium / Chiral Acid | β-Cyclohexyl substituted double axially chiral phosphoric acid (DAPCy) | Intramolecular amination of allyl alcohols | nih.gov |

| Chiral Phosphoric Acids | Cyclohexyl-fused SPINOL-derived phosphoric acids (Cy-SPA) | Kinetic resolution of tertiary allylic alcohols | researchgate.net |

| Chiral Ionic Liquids | Amino acid amide-based CILs | Asymmetric transfer hydrogenation of ketones | rsc.org |

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. In the synthesis of substituted cyclohexenyl alcohols, controlling the relative stereochemistry of multiple stereocenters is crucial. One powerful method involves tandem reactions where an initial asymmetric addition is followed by a diastereoselective cyclopropanation. nih.gov This one-pot procedure can create up to three stereocenters with excellent stereoselectivity (dr > 20:1). nih.gov

Iridium-catalyzed (5 + 1) annulation for cyclohexane synthesis also demonstrates excellent diastereocontrol. acs.org By carefully selecting the reaction conditions and diol substrate, it is possible to obtain the desired cyclohexane product as a single diastereomer. acs.org The stereochemical outcome is influenced by the stereocenters present in the starting materials and the mechanism of the catalytic cycle. acs.org Substrate control, where a chiral center already present in the molecule directs the formation of a new stereocenter, is a fundamental principle in these syntheses. uwindsor.ca For example, chelation control, where a metal coordinates to two functional groups within the substrate, can lock the molecule into a specific conformation, leading to a highly selective attack by a reagent. uwindsor.ca

| Method | Key Features | Stereoselectivity Outcome | Reference |

| Tandem Asymmetric Addition/Cyclopropanation | One-pot catalytic process | Excellent diastereoselectivity (dr > 20:1) | nih.gov |

| Iridium-Catalyzed (5+1) Annulation | Hydrogen borrowing catalysis with diols | High levels of diastereocontrol, can yield single diastereomers | acs.org |

| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Reaction of carbonyl ylides with aldimines | High yields and excellent diastereoselectivities | diva-portal.org |

| Substrate-Controlled Additions | Use of existing stereocenters (e.g., Felkin-Ahn, Chelate models) | Selective generation of a new chiral center | uwindsor.ca |

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. Optimizing the ee is a primary focus in asymmetric synthesis. For the production of chiral cyclohexenyl ethanol and its analogues, several factors are manipulated to maximize the ee.

The choice of catalyst is paramount. Dual catalytic systems, such as the palladium/chiral phosphoric acid combination, have been reported to achieve an ee of 95% for certain transformations. nih.gov Kinetic resolutions catalyzed by chiral Brønsted acids, such as cyclohexyl-fused SPINOL-derived phosphoric acids, can provide access to enantioenriched allylic alcohols with ee values up to 99% and high separation factors (s-factors >200). researchgate.net

Biocatalysis offers another powerful route to high ee. The use of whole plant cells or isolated enzymes for the reduction of prochiral ketones can yield chiral alcohols with exceptional enantioselectivity. researchgate.net For example, reductions of substituted acetophenones using various plant-based biocatalysts have achieved enantiomeric excesses ranging from 65% to over 99%. researchgate.net The optimization of reaction parameters such as pH, temperature, and co-solvents is crucial for maximizing both conversion and enantiomeric excess in these biotransformations. researchgate.net The ability to measure ee accurately and rapidly, for instance through enzyme inhibition assays, is also an important aspect of the optimization process. nih.gov

| Method | Catalyst/System | Achieved Enantiomeric Excess (ee) | Reference |

| Dual Catalysis | Pd(PPh₃)₄ and DAPCy chiral phosphoric acid | 95% | nih.gov |

| Kinetic Resolution | Cyclohexyl-fused SPINOL-derived phosphoric acids | Up to 99% | researchgate.net |

| Asymmetric Transfer Hydrogenation | Recyclable Chiral Ionic Liquids | Up to 97% (stable over 4 cycles) | rsc.org |

| Biocatalysis | Plant-based biocatalysts (e.g., Sinapis alba) | 65% to >99% | researchgate.net |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key tenets of green chemistry include maximizing atom economy, using safer solvents and auxiliaries, and employing catalytic reagents over stoichiometric ones. acs.orgnih.gov For instance, the synthesis of adipic acid from cyclohexene has been demonstrated using a recyclable silver-nanoparticle-supported tungsten oxide catalyst with hydrogen peroxide as the oxidant, which produces only water as a byproduct. researchgate.net This type of catalytic system, which is reusable and avoids hazardous reagents, exemplifies a green approach that could be adapted for the oxidation steps in cyclohexenyl ethanol synthesis. researchgate.net

The use of biocatalysts, such as enzymes or whole cells, is another cornerstone of green chemistry. acs.org These reactions are often performed in water at ambient temperature and pressure, significantly reducing energy consumption and avoiding the need for hazardous organic solvents. researchgate.net The development of recyclable catalysts, such as the chiral ionic liquids used in asymmetric hydrogenation, also contributes to sustainability by reducing catalyst waste and allowing for more economical processes. rsc.orgnih.gov By focusing on catalytic efficiency, the use of renewable resources, and the minimization of waste, the synthesis of this compound can be aligned with the goals of a more sustainable chemical industry. researchgate.netnih.gov

Biocatalytic Approaches to Cyclohexenyl Alcohol Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions compared to conventional chemical methods. magtech.com.cnrsc.org Enzymes and whole-cell systems are increasingly employed for the production of chiral alcohols, including those with a cyclohexenyl moiety, due to their high regio- and stereospecificity. rsc.orgpolimi.it

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture of alcohols. Lipases are particularly versatile for this purpose, catalyzing esterification and transesterification reactions. core.ac.ukresearchgate.net In a typical kinetic resolution, one enantiomer of the alcohol reacts preferentially with an acyl donor, leaving the other, less reactive enantiomer unreacted. This allows for the separation of the two enantiomers.

A key example is the kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol via enzymatic transesterification. nih.gov In this process, the enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), selectively acylates one enantiomer. Using vinyl propionate (B1217596) as the acyl donor in diisopropyl ether, the (R)-enantiomer is converted to (+)-(R)-1-(cyclohex-1-en-1-yl)ethyl propionate, while the (−)-(S)-1-(cyclohex-1-en-1-yl)ethanol remains largely unreacted. nih.gov The resulting ester and the unreacted alcohol can then be separated. The desired (R)-alcohol can subsequently be obtained by the hydrolysis of the ester. nih.gov

| Substrate | Biocatalyst | Acyl Donor | Solvent | (S)-Alcohol Product | (R)-Ester Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| rac-1-(cyclohex-1-en-1-yl)ethanol | Lipase from Candida antarctica (CAL-B) | Vinyl propionate | Diisopropyl ether | (-)-(S)-1-(cyclohex-1-en-1-yl)ethanol | (+)-(R)-1-(cyclohex-1-en-1-yl)ethyl propionate | 98.1% (S-alcohol), 99% (R-ester) |

The asymmetric bioreduction of prochiral ketones is one of the most effective methods for synthesizing enantiopure alcohols. magtech.com.cn This process utilizes whole microbial cells, such as bacteria, yeasts, or plant cells, which contain enzymes like alcohol dehydrogenases (ADHs) capable of stereoselectively reducing a ketone to a specific chiral alcohol. magtech.com.cnrsc.org This approach is advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration. uni-bonn.de

Various microorganisms have been successfully used for this purpose. For instance, whole cells of Lactobacillus kefiri P2 have been shown to catalyze the enantioselective reduction of a range of prochiral ketones to their corresponding (R)-alcohols with good yields and high enantiomeric excess. tandfonline.com Similarly, commercial ADHs have been screened for the reduction of substituted cyclohexanones. Specifically, ADH200 was effective in producing cis-4-isopropylcyclohexanol and cis-4-(tert-butyl)cyclohexanol with high diastereomeric excess. mdpi.com Plant cells, such as those from Daucus carota (carrot), also serve as a natural source of ADHs for the bioreduction of ketones. rsc.org

| Ketone Substrate | Biocatalyst | Chiral Alcohol Product | Conversion (%) | Enantiomeric/Diastereomeric Excess (ee/de) | Source |

|---|---|---|---|---|---|

| 4-Phenyl-2-butanone | Lactobacillus kefiri P2 | (R)-4-Phenyl-2-butanol | 99% | 91% ee | tandfonline.com |

| 4-Isopropylcyclohexanone | ADH200 | cis-4-Isopropylcyclohexanol | >99% | 87% de | mdpi.com |

| 4-(tert-Butyl)cyclohexanone | ADH200 | cis-4-(tert-Butyl)cyclohexanol | >99% | >99% de | mdpi.com |

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts are being made to develop synthetic protocols that operate under solvent-free or environmentally benign conditions. researchgate.net Eliminating organic solvents reduces environmental pollution, improves safety, and can simplify product purification. mdpi.com

Solvent-free reactions are often performed by heating a mixture of the neat reactants. acs.org This approach has been shown to improve reaction times and yields in certain cases. mdpi.com For instance, in the enzymatic esterification of the monolignol dihydroconiferyl alcohol, a solvent-free reaction with 10 molar equivalents of fatty acid achieved a 97% product yield in just 3 hours. mdpi.com In contrast, a solvent-assisted reaction required 2 molar equivalents of the fatty acid and 24 hours to achieve the same yield. mdpi.com This demonstrates the potential for solvent-free conditions to intensify biocatalytic processes.

| Reaction Condition | Molar Ratio (Acid:Alcohol) | Reaction Time | Product Yield |

|---|---|---|---|

| Solvent-Assisted | 2:1 | 24 h | 97.1% |

| Solvent-Free | 10:1 | 3 h | 97.0% |

Beyond eliminating solvents, the use of water as a reaction medium is another cornerstone of green chemistry. tminehan.com Tandem reactions, such as indium-mediated allylation followed by a Prins cyclization, can be performed in aqueous media to synthesize complex cyclic ethers, showcasing an environmentally benign pathway. tminehan.com Catalytic hydrogenation in aqueous systems also represents a green method for reduction reactions. researchgate.net These principles are directly applicable to the synthesis of cyclohexenyl derivatives, paving the way for more sustainable manufacturing processes.

Derivatives and Analogues of 2 3 Cyclohexenyl Ethanol: Synthesis and Research Applications

Synthesis of Functionalized Cyclohexenyl Ethanol (B145695) Derivatives

The inherent reactivity of the double bond and the hydroxyl group in 2-(3-cyclohexenyl)ethanol allows for the strategic introduction of new functionalities, leading to compounds with tailored properties.

Introduction of Heteroatoms and Substituents onto the Core Structure

The core structure of this compound can be readily modified to incorporate heteroatoms such as nitrogen and sulfur, as well as various substituent groups. These synthetic strategies expand the chemical space of cyclohexene (B86901) derivatives, paving the way for the development of novel compounds with specific functionalities.

The introduction of nitrogen-containing groups is a common strategy. For instance, amination of cyclohexane (B81311) rings can be achieved through catalytic nitrene insertion into C-H bonds. acs.org This method allows for the direct formation of an amine group on the cyclohexane ring. Another approach involves the synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) from cyclohexanone, which proceeds through a Grignard reaction, chlorination/rearrangement, quaternization with urotropine, and subsequent hydrolysis rearrangement. google.com

Furthermore, the synthesis of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones demonstrates the versatility of incorporating complex heterocyclic systems. This is achieved by reacting the amino group of 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one with various aldehydes and ketones. srce.hr The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues is another example, prepared through Knoevenagel condensation of 3-cyclohexyl-2-thioxothiazolidin-4-one with substituted benzaldehydes. nih.gov

The introduction of substituents can also be achieved through various other reactions. For example, a cascade reaction of N-methoxyacrylamides with allenyl acetates provides an efficient route to functionalized cyclohexenes. acs.orgacs.org This method involves an initial vinyl C-H metalation, allene (B1206475) insertion, and β-oxy elimination to form a 1,3-diene intermediate that undergoes a self [4 + 2] cycloaddition. acs.orgacs.org

Formation of Polyhydroxylated and Aminated Cyclohexane Structures

The synthesis of polyhydroxylated and aminated cyclohexane derivatives is of significant interest due to their presence in many biologically active molecules. These structures can be prepared from cyclohexene precursors through various stereoselective methods.

Stereoselective synthesis of polyhydroxylated aminocyclohexanes has been developed using methods like the Overman rearrangement and ring-closing metathesis. nih.gov Oxidation of cyclohexene derivatives can lead to the formation of diol analogues with high stereoselectivity. nih.gov For instance, Upjohn dihydroxylation or a directed epoxidation/hydrolysis sequence can be employed to synthesize dihydroconduramines. nih.gov Another approach involves the conversion of benzene (B151609) and chlorobenzene (B131634) into polyhydroxylated cyclohexane derivatives related to cyclophellitol (B163102) through reactions with diphenylketene. rsc.org

The synthesis of trihydroxylated cyclohexane β-amino acids has been achieved starting from (−)-shikimic acid. rsc.orgchemrxiv.org This process involves a stereoselective Michael addition of dibenzylamines to α,β-unsaturated esters. rsc.org The resulting β-amino esters can be further modified to produce both cis- and trans-polyhydroxylated cyclohexane β-amino acids. rsc.orgchemrxiv.org

Aminated cyclohexane structures can also be synthesized through biocatalytic processes. Transaminases have been used for the diastereomer-selective deamination of cis/trans-diastereomeric mixtures of 4-substituted cyclohexane-1-amines, leading to the production of the corresponding trans-amines with high diastereomeric excess. nih.govgoogle.com This dynamic cis-to-trans isomerization is a promising strategy for the efficient synthesis of these compounds. nih.gov

Research on Bioactive Cyclohexenyl Derivatives

The structural diversity of cyclohexene derivatives has prompted extensive research into their biological activities. These investigations have revealed potential applications in medicine and agriculture.

Antimicrobial and Antifungal Activity Investigations of Cyclohexene Derivatives

Cyclohexene derivatives have demonstrated significant potential as antimicrobial and antifungal agents. azjm.orgacs.org Monoesters of cyclohexene dicarboxylic acids, for example, exhibit pronounced activity against pathogenic microorganisms like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Candida species. azjm.org

Studies on functionally substituted cyclohexane derivatives have shown their potential as antimicrobial agents, which is particularly relevant due to increasing antimicrobial resistance. medwinpublishers.com For instance, a cyclohexane tosyloxyimine derivative displayed notable activity against Gram-negative bacteria like Acinetobacter baumannii and the yeast Candida pseudotropicalis. medwinpublishers.com Similarly, cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing good binding scores and interactions with bacterial proteins. researchgate.net

Research has also explored the antifungal properties of these compounds. For example, certain cyclohexane-1,3-dione derivatives have been tested for their activity against Candida albicans. researchgate.net The ethanol extract of Flos Rosae Chinensis, which contains cyclohexene derivatives, has shown antifungal activity against fluconazole-resistant Candida strains. nih.gov

The following table summarizes the antimicrobial and antifungal activity of selected cyclohexene derivatives:

Table 1: Antimicrobial and Antifungal Activity of Cyclohexene Derivatives| Compound/Derivative | Target Organism(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Monoesters of cyclohexene dicarboxylic acid | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Candida spp. | Pronounced antimicrobial and antifungal activity. | azjm.org |

| Cyclohexane tosyloxyimine derivative | Gram-negative bacteria (Acinetobacter baumannii), Candida pseudotropicalis | Remarkable antimicrobial activity. | medwinpublishers.com |

| Cyclohexane-1,3-dione derivatives | Bacterial proteins | Good binding score and interactions in in-silico studies. | researchgate.net |

| Uvaretin | Bacillus subtilis | Active with a MIC value of 18 μM. | acs.org |

| Ethanol extract of Flos Rosae Chinensis | Fluconazole-resistant Candida | Antifungal activity. | nih.gov |

Prodrug and Metabolite Studies of Cyclohexyl-Substituted Compounds

The investigation of cyclohexyl-substituted compounds extends to their potential as prodrugs and the analysis of their metabolic pathways. Prodrugs are inactive or less active precursors that are converted into active drugs within the body, a strategy often employed to improve drug delivery and efficacy.

For instance, prodrugs of adenosine (B11128) A(2A) receptor agonists have been developed using 2-cyclohexylethylthio-substituted AMP derivatives. nih.gov These prodrugs are designed to be activated by ecto-5'-nucleotidase, an enzyme that is upregulated in inflamed tissues, thereby releasing the active drug at the site of inflammation. nih.gov Similarly, prodrugs of lixazinone, an inhibitor of cyclic AMP phosphodiesterase, have been synthesized and evaluated to enhance its therapeutic potential. acs.org The development of prodrugs for 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one (ciclopirox) has also been explored to improve its solubility and bioavailability. google.com

Metabolite studies are crucial for understanding the fate of cyclohexyl-substituted compounds in biological systems. The synthesis and biological evaluation of the major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea have provided insights into its mechanism of action. acs.org Studies on the metabolism of fluorinated phenyl cyclohexane derivatives using the fungus Cunninghamella elegans as a model for mammalian metabolism have shown that the degree of fluorination affects the metabolic stability of the compound. rsc.org

This compound as a Synthetic Intermediate

Beyond the synthesis of its direct derivatives, this compound serves as a valuable starting material for the creation of more complex molecules. Its bifunctional nature, possessing both an alkene and a primary alcohol, allows for a wide range of synthetic transformations.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The double bond within the cyclohexene ring can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, leading to a variety of saturated and functionalized cyclohexane structures.

For example, this compound can be prepared from 3-cyclohexenyl-1-carboxylic acid via reduction with lithium aluminum hydride. cdnsciencepub.com It has also been identified as a non-cyclized product in the radical-based synthesis of bicyclo[3.2.1]octanols, highlighting its role as a stable intermediate in complex cyclization reactions. cdnsciencepub.com Furthermore, it is a key intermediate in the synthesis of various biologically active compounds and fragrances. google.com

Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are foundational molecules used to construct more intricate chemical structures. cymitquimica.com The structural features of this compound make it a valuable precursor for creating complex organic molecules, including those with applications in pharmaceuticals and fragrances. ontosight.ai The cyclohexene motif is a common core in many natural products, and methods like the Diels-Alder reaction are frequently employed to create this ring system. rdd.edu.iq

The utility of the cyclohexyl group, derivable from this compound, is evident in its incorporation into various complex molecular architectures. Researchers have successfully synthesized a range of compounds where the cyclohexyl moiety is a key structural component. For instance, studies have focused on the development of artificial carbohydrate receptors by incorporating cycloalkyl groups into macrocyclic structures, with the cyclohexyl group often yielding superior binding properties. mdpi.com

Specific examples of complex molecules synthesized using cyclohexyl-containing building blocks include:

Quinoxaline derivatives: An efficient, one-pot reaction has been developed for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives using a copper iodide nanoparticle catalyst in ethanol. researchgate.net

Quinazolinone analogues: A series of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and evaluated for pharmacological activity. The starting material, 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one, was prepared from cyclohexylamine. srce.hr

Thiazolidinone derivatives: Researchers have synthesized (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues. The synthesis involved the initial preparation of N-cyclohexylrhodanine from cyclohexyl isothiocyanate and methyl 2-mercaptoacetate. mdpi.com

These examples underscore the role of the cyclohexyl group as a fundamental component in the design and synthesis of complex, functional molecules. The ability to modify both the cyclohexene ring and the ethanol side chain of the parent compound provides chemists with a powerful tool for molecular construction.

| Example of Complex Molecule | Synthetic Precursor/Method | Reference |

| N-cyclohexyl-3-aryl-quinoxaline-2-amines | Three-component reaction with cyclohexyl isocyanide | researchgate.net |

| 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones | Synthesized from cyclohexylamine | srce.hr |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones | Knoevenagel condensation with N-cyclohexylrhodanine | mdpi.com |

Precursor to Polymeric Materials Research

The reactivity of this compound also makes it a significant compound in polymer chemistry. ontosight.ai It can be chemically modified to produce monomers that are then polymerized to create materials with specific, desirable properties.

A direct application is the synthesis of methacrylate (B99206) monomers. For example, cyclohexene-3-yl methyl methacrylate (CHMA) was synthesized through the reaction of 3-cyclohexene-1-methanol (B142571) with methacryloyl chloride. This monomer was then subjected to free radical polymerization to produce both a homopolymer (P(CHMA)) and copolymers with styrene. tandfonline.com This process demonstrates the conversion of the simple alcohol into a polymerizable derivative.

Furthermore, the cyclohexyl group is incorporated into monomers for ring-opening polymerization (ROP) to produce polyesters and other degradable polymers. Research has shown that substituted glycolides, such as rac-dicyclohexylglycolide, can be polymerized to yield materials with high glass transition temperatures (Tg), a key property for dimensional stability. acs.org The polymerization of rac-dicyclohexylglycolide, for instance, results in a polymer with a Tg of 98 °C. acs.org This approach of using bulky alkyl groups like cyclohexyl is a strategy to increase the rigidity of polymer chains. acs.org

The ring-opening polymerization of other cyclic monomers containing the cyclohexyl structure, such as cyclohexene oxide, is also an active area of research, leading to the formation of polyethers. researchgate.net These polymerization reactions can be catalyzed by various organometallic compounds. researchgate.net

| Polymer Type | Monomer Derived from Cyclohexenyl/Cyclohexyl Structure | Polymerization Method | Key Finding | Reference |

| Polymethacrylate | Cyclohexene-3-yl methyl methacrylate (CHMA) | Free radical polymerization | Successful synthesis of homopolymers and copolymers with styrene. | tandfonline.com |

| Polyglycolide | rac-Dicyclohexylglycolide | Ring-Opening Polymerization (ROP) | Produced an amorphous polymer with a high glass transition temperature (98 °C). | acs.org |

| Polyether | Cyclohexene oxide | Ring-Opening Polymerization (ROP) | Can produce high molecular weight polymers with narrow dispersity. | researchgate.net |

Biotransformation and Environmental Fate Studies of Cyclohexenyl Alcohols

Metabolic Pathways of Cyclohexenyl Alcohols in Biological Systems

The biotransformation of cyclohexenyl alcohols is a critical process that determines their physiological effects and clearance from the body. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions designed to convert these lipophilic compounds into more water-soluble products for excretion. nih.gov The primary pathways involve oxidative reactions that modify the structure of the molecule.

The metabolism of compounds containing a cyclohexyl or cyclohexenyl ring often involves oxidative functionalization. researchgate.netuomus.edu.iq For 2-(3-Cyclohexenyl)ethanol, the primary oxidative biotransformations include hydroxylation of the cyclohexenyl ring and oxidation of the primary alcohol side chain.

Hydroxylation: The cyclohexenyl moiety is susceptible to hydroxylation, a reaction that introduces a hydroxyl (-OH) group onto the ring. uomus.edu.iq This process, known as alicyclic hydroxylation, typically occurs at positions allylic to the double bond or other accessible carbon atoms, such as C-3 or C-4 of the ring system. uomus.edu.iqlibretexts.org This reaction increases the polarity of the compound. Quantum mechanics and molecular mechanics (QM/MM) modeling of cyclohexene (B86901) oxidation by cytochrome P450 enzymes supports the feasibility of both hydroxylation and epoxidation of the double bond. acs.orgpnas.org

Oxidation of the Alcohol Group: The primary alcohol group of this compound is a key site for oxidation. uomus.edu.iq This occurs in a two-step process. First, the alcohol is oxidized to its corresponding aldehyde, 2-(3-cyclohexenyl)acetaldehyde. uomus.edu.iqlibretexts.orgmdpi.com Subsequently, this aldehyde can be further oxidized to a carboxylic acid, 2-(3-cyclohexenyl)acetic acid. uomus.edu.iqlibretexts.org This conversion of an alcohol to a carboxylic acid significantly increases the water solubility of the molecule, facilitating its elimination from the body. nih.gov The reactive aldehyde intermediate can also form adducts with various biomolecules. nih.gov

A specific suite of enzymes, primarily located in the liver, catalyzes the biotransformation of xenobiotics like cyclohexenyl alcohols. nih.govuomus.edu.iq

Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases is central to Phase I metabolism. uomus.edu.iqacs.org CYPs are responsible for the initial oxidative attacks on the cyclohexenyl ring (hydroxylation, epoxidation) and the alcohol side chain. uomus.edu.iqresearchgate.net Studies on similar molecules like 4-vinylcyclohexene (B86511) have shown that specific CYP isoforms, including CYP2A6, CYP2B6, CYP2E1, and CYP3A4, are capable of catalyzing oxidation reactions on the cyclohexene ring. nih.gov The specific isoforms involved can vary between species, which accounts for differences in metabolism and toxicity. nih.govspringernature.com

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): These enzymes are critical for the oxidation of the ethanol (B145695) side chain. ADH, a cytosolic enzyme, catalyzes the conversion of the primary alcohol to an aldehyde. libretexts.orgmdpi.comnih.gov The resulting aldehyde is then a substrate for ALDH, which oxidizes it to a carboxylic acid. libretexts.orgmdpi.com Both mitochondrial (ALDH2) and cytosolic (ALDH1) forms of ALDH exist. mdpi.com The activity of these enzymes is crucial for the detoxification of acetaldehyde, the toxic intermediate. nih.govnih.gov

Aldehyde Oxidase (AO): AO is a cytosolic molybdoflavoprotein that also plays a role in drug metabolism by catalyzing the oxidation of various aldehydes and heteroaromatic rings. nih.govresearchgate.net It can contribute to the conversion of 2-(3-cyclohexenyl)acetaldehyde to its carboxylic acid derivative, working alongside ALDH. springernature.comnih.gov AO has broad substrate specificity and its importance in the metabolism of new drug candidates is increasingly recognized. nih.govresearchgate.net

The coordinated action of these enzyme systems is summarized in the table below.

| Enzyme System | Role in Metabolism of this compound | Cellular Location | Key Isoforms/Types |

| Cytochrome P450 (CYP) | Initial oxidation of the cyclohexenyl ring (hydroxylation, epoxidation). uomus.edu.iqnih.gov | Endoplasmic Reticulum | CYP2A6, CYP2B6, CYP2E1, CYP3A4. nih.gov |

| Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol side chain to an aldehyde. libretexts.orgmdpi.com | Cytosol | Class I, II, IV. mdpi.com |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde intermediate to a carboxylic acid. libretexts.orgmdpi.com | Mitochondria, Cytosol | ALDH2, ALDH1. mdpi.com |

| Aldehyde Oxidase (AO) | Oxidation of the aldehyde intermediate to a carboxylic acid. springernature.comnih.gov | Cytosol | AOX1 |

Biodegradation and Environmental Impact Assessment of this compound

The environmental fate of this compound is determined by its susceptibility to physical, chemical, and biological degradation processes. Assessing its impact involves understanding its persistence, potential for bioaccumulation, and the development of sustainable practices for its synthesis and disposal.

Once released into the environment, this compound can be distributed between water, soil, and air compartments. Its ultimate fate is governed by processes like biodegradation, hydrolysis, and photodegradation.

Biodegradation: The biodegradability of this compound is a key factor in its environmental persistence. While specific data for this compound is limited, information on related compounds provides insight. For instance, cyclohexene, the parent ring structure, is not considered readily biodegradable. oecd.org However, the presence of an alcohol functional group can sometimes increase susceptibility to microbial degradation. The compound has been identified in studies of petroleum-contaminated soil, suggesting it may be released from industrial sources and can be acted upon by microbial consortia. scholarsresearchlibrary.com The primary alcohol can be oxidized by microbial alcohol and aldehyde dehydrogenases, similar to the metabolic pathways in mammals, eventually leading to more biodegradable intermediates like carboxylic acids. epa.gov

Chemical Degradation: Chemical processes can also contribute to the breakdown of this compound. Studies on related 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosoureas show that chemical degradation in aqueous buffer can lead to the formation of chlorinated ethanol derivatives, indicating the reactivity of the side chain. nih.govaacrjournals.org The cyclohexene moiety itself is susceptible to oxidation. mdpi.com Additionally, like other compounds with cyclohexene rings, it may be prone to peroxide formation upon prolonged exposure to air, which can lead to unstable products. uwaterloo.ca

Growing environmental awareness has spurred the development of greener chemical processes for both the synthesis and disposal of industrial chemicals, including cyclohexenyl compounds.

Benign Synthesis: Research into "green chemistry" aims to reduce waste and use less hazardous materials. For compounds with cyclohexyl and related cyclic structures, several environmentally benign synthetic methods have been developed. These include:

Using water as a solvent and indium-mediated reactions, which reduces the need for volatile organic solvents. acs.orgnih.gov

Employing solid acid catalysts or heteropoly acids that can be easily recovered and recycled, minimizing waste. researchgate.netbeilstein-journals.org

Coupling dehydrogenation and hydrogenation reactions over a single catalyst to improve energy efficiency and hydrogen utilization. rsc.org These strategies, while not all specific to this compound, represent the direction of modern chemical synthesis to reduce environmental impact. researchgate.net

Disposal Strategies: Proper disposal is crucial to prevent environmental contamination. For chemical waste like cyclohexenyl compounds, several options are recommended:

Incineration: This is a common method for the disposal of bulk quantities of contaminated organic compounds. epa.gov

Licensed Waste Disposal: Contacting a licensed professional waste disposal service is the recommended procedure for handling and disposing of synthetic compounds to ensure compliance with local, state, and federal regulations. atamankimya.comscbt.com

Recycling and Reuse: Where possible, recycling unused or uncontaminated material is the most environmentally friendly option. scbt.com

Wastewater Treatment: For some related aliphatic aldehydes and ketones, controlled discharge to a municipal sewage treatment plant is acceptable, as they can be broken down by biological action. epa.gov However, the potential environmental hazards of this compound necessitate careful evaluation before this disposal route is considered. gelest.com

A summary of these strategies is presented below.

| Strategy Type | Approach | Environmental Benefit |

| Benign Synthesis | Indium-mediated reactions in aqueous media. acs.orgnih.gov | Reduces use of volatile organic solvents. |

| Use of recyclable solid acid catalysts. researchgate.netbeilstein-journals.org | Minimizes catalyst waste and allows for reuse. | |

| Coupled reaction processes. rsc.org | Improves energy and atom economy. | |

| Disposal | Incineration. epa.gov | Effective destruction of hazardous organic waste. |

| Use of licensed disposal services. atamankimya.comscbt.com | Ensures safe and compliant handling and disposal. | |

| Recycling and recovery. scbt.com | Conserves resources and prevents pollution. |

Computational and Theoretical Chemistry Studies of 2 3 Cyclohexenyl Ethanol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 2-(3-Cyclohexenyl)ethanol is not static; it exists as an ensemble of interconverting conformations. Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore this dynamic behavior.

Conformational Analysis:

The cyclohexene (B86901) ring in this compound adopts a half-chair conformation, which is the most stable arrangement for this ring system. The ethyl-alcohol substituent (-CH2CH2OH) can be attached to this ring in either a pseudo-axial or a pseudo-equatorial position. Due to steric hindrance, substituents on a cyclohexane (B81311) ring generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. masterorganicchemistry.com For this compound, the conformer with the ethyl-alcohol group in the pseudo-equatorial position is predicted to be more stable. maricopa.edulibretexts.org

Molecular Dynamics (MD) Simulations:

MD simulations can provide a detailed picture of the dynamic behavior of this compound over time. mdpi.com In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a "box" of solvent molecules like water or in a vacuum), and the forces between all atoms are calculated using a force field. nih.gov Newton's equations of motion are then solved iteratively to track the positions and velocities of every atom over a specific period, generating a trajectory of the molecule's movements. mdpi.com

These simulations can reveal:

Preferred Conformations: By analyzing the trajectory, researchers can identify the most populated (lowest energy) conformations of the molecule.

Conformational Transitions: The simulations show how the molecule transitions between different conformations and the energy barriers for these changes.

Solvent Effects: MD simulations explicitly including solvent molecules can demonstrate how interactions with the solvent influence the conformational preferences of this compound. rsc.org

Thermodynamic Properties: From the simulation data, thermodynamic properties such as configurational entropy can be calculated.

For example, a simulation could track the dihedral angles of the side chain and the ring-puckering coordinates to map the potential energy surface and identify the most stable conformers.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for investigating the mechanisms of chemical reactions involving this compound. nih.gov These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com This allows for a detailed understanding of reaction pathways and kinetics.

Common reactions of this compound that can be studied include:

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. Quantum chemical calculations can model the interaction with an oxidizing agent, determine the activation energy for the hydrogen abstraction from the alcohol, and elucidate the step-by-step mechanism.

Dehydration: The loss of a water molecule to form a diene is a potential reaction. libretexts.org Computational methods can compare the energy barriers for different dehydration pathways to predict the most likely products under various conditions.

Electrophilic Addition to the Double Bond: The cyclohexene double bond is susceptible to attack by electrophiles (e.g., halogens like Br₂ or acids like HCl). pearson.comlibretexts.orglibretexts.orgchemguide.co.uk Quantum chemical calculations can model the formation of intermediates, such as a cyclic bromonium ion, and explain the stereoselectivity (e.g., anti-addition) of the reaction. youtube.com

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest-energy structure for all reactants, products, and intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that represents the highest energy barrier between reactants and products.

Frequency Calculation: Confirming the nature of the stationary points (minima for stable species, one imaginary frequency for transition states).

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the connected reactant and product to ensure the correct pathway has been found.

By comparing the calculated activation energies for competing reaction pathways, chemists can predict which products will be favored. nih.gov

Structure-Activity Relationship (SAR) Modeling for Cyclohexenyl Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. acs.org For cyclohexenyl derivatives, these models can help in designing new molecules with enhanced or specific desired properties, such as antimicrobial or antifungal activity. azjm.org

A QSAR study on cyclohexenyl derivatives related to this compound would typically involve these steps:

Data Set Collection: A series of cyclohexenyl derivatives with experimentally measured biological activities (e.g., inhibitory concentration, IC₅₀) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Describing the electronic properties (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For cyclohexenyl derivatives, SAR studies have shown that modifications to the ring, the position and nature of substituents, and the properties of side chains can significantly impact their biological activity. researchgate.net For instance, a QSAR model might reveal that increasing the lipophilicity of the substituent at a certain position on the cyclohexene ring enhances its activity, providing a rational basis for the design of new, more potent compounds.

Spectroscopic Data Interpretation and Prediction (e.g., NMR, Mass Spectrometry)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, which is essential for the structural elucidation of compounds like this compound.

NMR Spectroscopy:

Quantum mechanical methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scholaris.canih.gov The standard approach involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each significant conformer using a method like DFT.

Calculating the NMR shielding tensors for each conformer using a method such as Gauge-Including Atomic Orbital (GIAO).

Averaging the calculated shielding constants, weighted by the Boltzmann population of each conformer, and converting them to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS).

These predicted spectra can be compared with experimental data to confirm the structure or to assign specific peaks to specific atoms in the molecule. chemrxiv.orgnrel.govnih.gov

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Olefinic CH | 125 - 130 | 5.5 - 5.8 |

| Aliphatic CH | 30 - 40 | 1.5 - 2.5 |

| CH₂ (ring) | 20 - 30 | 1.2 - 2.2 |

| CH₂-CH₂OH | ~38 | ~1.7 |

| CH₂-OH | ~60 | ~3.6 |

| OH | Variable | Variable |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Mass Spectrometry:

While predicting a full mass spectrum from first principles is highly complex, computational methods can help rationalize observed fragmentation patterns. The mass spectrum of an alcohol is often characterized by a weak or absent molecular ion peak. libretexts.orglibretexts.org Common fragmentation pathways for this compound that can be analyzed computationally include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of the cyclohexenyl-methyl radical to produce a prominent ion at m/z 31 ([CH₂OH]⁺).

Dehydration: Loss of a water molecule (18 mass units) from the molecular ion, leading to an ion at m/z 108. libretexts.org

Retro-Diels-Alder Reaction: Cyclohexene and its derivatives can undergo a characteristic retro-Diels-Alder fragmentation, which would split the ring. In this case, it would likely lead to the loss of ethene (28 mass units), resulting in a fragment ion. msu.edu

By calculating the energies of the potential fragment ions and the barriers to their formation, computational chemistry can support the interpretation of the experimental mass spectrum and confirm the structure of the parent molecule.

Q & A

Q. Basic

- Molecular Weight : 128.21 g/mol (CHO), affecting volatility in distillations .

- Hydrophobicity : LogP ~2.1, enabling phase-transfer catalysis in biphasic reactions.

- Steric Effects : The cyclohexenyl group hinders nucleophilic attacks at the β-carbon, favoring esterification over alkylation.

- Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions (<150°C) for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.